7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiadiazole moiety: This step involves the reaction of the intermediate with a thiadiazole derivative under specific conditions.
Fluorination and methoxylation: These functional groups are introduced through selective reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in biological systems. This interaction can modulate various pathways, leading to the observed effects. For example, it may bind to specific enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound shares some structural similarities but differs in its core structure and functional groups.
Other thiadiazole derivatives: Compounds with the thiadiazole moiety may exhibit similar properties but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of 7-Fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the resulting properties
Properties
Molecular Formula |
C23H18FN3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
7-fluoro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-5-17-25-26-23(32-17)27-19(12-6-4-7-14(10-12)30-2)18-20(28)15-11-13(24)8-9-16(15)31-21(18)22(27)29/h4,6-11,19H,3,5H2,1-2H3 |
InChI Key |
LICWYNMDKUKSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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